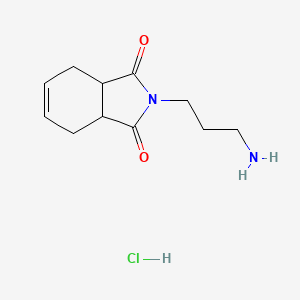

2-(3-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

Description

BenchChem offers high-quality 2-(3-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-aminopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15;/h1-2,8-9H,3-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTADRUPEDJLNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-(3-Aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

- Molecular Formula : C10H14N2O2•HCl

- Molecular Weight : 232.69 g/mol

- CAS Number : Not specified in the sources.

Antimicrobial Properties

Research indicates that compounds with isoindole structures often exhibit antimicrobial activity. A study on related isoindole derivatives showed significant antibacterial effects against various strains of bacteria, suggesting that 2-(3-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole could possess similar properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

Isoindole derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that certain isoindole compounds can induce apoptosis in cancer cell lines by activating caspase pathways and modulating apoptotic factors such as Bcl-2 and Bax. The specific activity of 2-(3-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole on cancer cells remains to be fully elucidated but is an area of active investigation .

Neuroprotective Effects

Emerging evidence suggests that isoindole derivatives may also have neuroprotective effects. Research involving similar compounds has shown the ability to reduce oxidative stress and inflammation in neuronal cells. These effects are potentially mediated through the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of several isoindole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to 2-(3-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. This suggests a promising avenue for developing new antibiotics from this class of compounds .

Case Study 2: Apoptosis Induction in Cancer Cells

In an experimental study on human breast cancer cell lines (MCF-7), derivatives of isoindoles were shown to induce apoptosis at concentrations as low as 10 µM. The mechanism involved increased levels of reactive oxygen species (ROS) and mitochondrial membrane potential disruption. While specific data on 2-(3-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole is limited, these findings highlight the potential for similar activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.